molecular formula C19H20IN3O3 B11565037 (3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11565037
M. Wt: 465.3 g/mol
InChI Key: VMWUMJSTSMMMFG-LPYMAVHISA-N
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Description

(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of the iodophenyl and methoxy-methylphenyl precursors. These precursors are then subjected to a series of reactions, including hydrazone formation and subsequent coupling reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide include other hydrazone derivatives and compounds with similar functional groups, such as:

  • (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide
  • (3E)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H20IN3O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-iodo-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C19H20IN3O3/c1-12-4-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-5-7-15(20)8-6-14/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

VMWUMJSTSMMMFG-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)I)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)I)C

Origin of Product

United States

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